5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione
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Overview
Description
5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione is a heterocyclic compound with the molecular formula C6H4N2O2S and a molecular weight of 168.17 g/mol . It is characterized by a fused ring system containing both a thieno and a pyridazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione typically involves the cyclization of appropriate precursors. One common method includes the reaction of thiohydrazonate with suitable reagents to form the desired heterocyclic structure . The reaction conditions often involve the use of triethylamine and other bases to facilitate the cyclization process .
Industrial Production Methods
. The production process likely involves scaling up the laboratory synthesis methods with appropriate modifications to ensure efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydro derivatives .
Scientific Research Applications
5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione include:
Thiadiazoles: Compounds containing a thiadiazole ring system.
Pyridazines: Compounds with a pyridazine ring structure.
Thienopyridazines: Compounds with a fused thieno and pyridazine ring system.
Uniqueness
This compound is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5,6-dihydrothieno[2,3-d]pyridazine-4,7-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2S/c9-5-3-1-2-11-4(3)6(10)8-7-5/h1-2H,(H,7,9)(H,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBNTVHZVCVOAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=O)NNC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50609128 |
Source
|
Record name | 5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50609128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91533-21-0 |
Source
|
Record name | 5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50609128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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